

# 4-Chloro-2-iodobenzonitrile molecular weight and formula

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## Compound of Interest

Compound Name: 4-Chloro-2-iodobenzonitrile

Cat. No.: B1592085

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An In-depth Technical Guide to **4-Chloro-2-iodobenzonitrile** for Advanced Chemical Synthesis

## Introduction

In the landscape of modern drug discovery and materials science, the design of complex molecular architectures relies on the availability of versatile, highly functionalized building blocks. **4-Chloro-2-iodobenzonitrile** is one such pivotal intermediate. Its structure, featuring a benzene ring substituted with three distinct functional groups—nitrile, chloro, and iodo—offers a rich platform for selective chemical transformations. The presence of two different halogens with orthogonal reactivity, combined with the synthetic utility of the nitrile group, makes this compound a valuable precursor for creating novel pharmaceutical agents and specialized organic materials. This guide provides an in-depth examination of its properties, a validated synthesis protocol, key reactivity insights, and essential safety protocols, tailored for researchers and drug development professionals.

## Core Physicochemical & Structural Properties

**4-Chloro-2-iodobenzonitrile** is a solid at ambient temperature. The molecular structure is key to its utility. The electron-withdrawing nature of the nitrile and chlorine groups influences the reactivity of the aromatic ring, while the carbon-iodine bond provides a specific site for metal-catalyzed cross-coupling reactions.

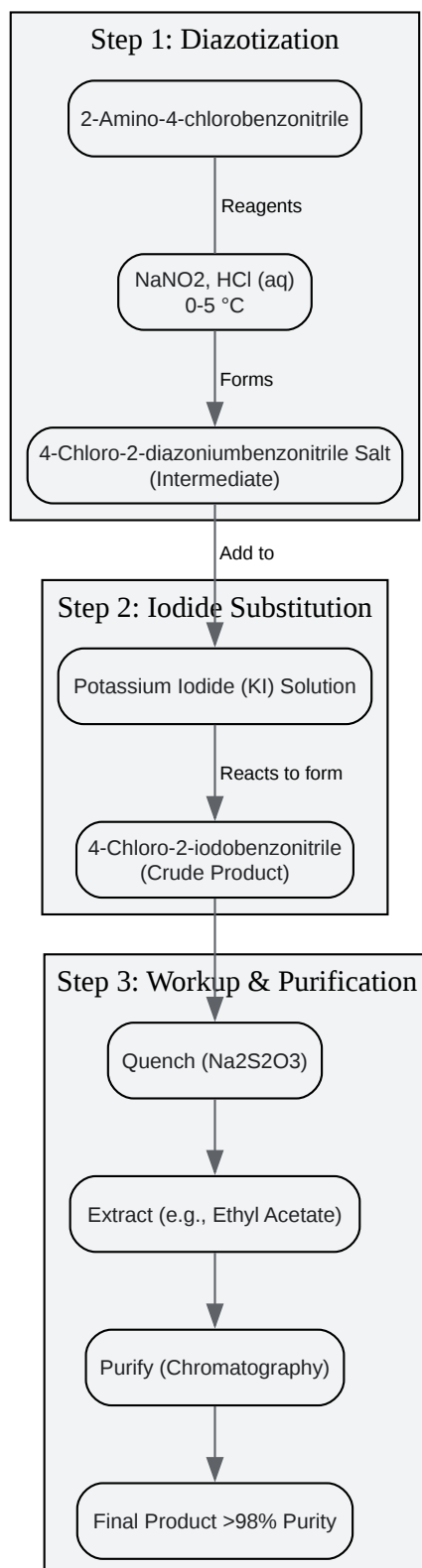
Table 1: Key Properties of **4-Chloro-2-iodobenzonitrile**

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClIN	[1]
Molecular Weight	263.46 g/mol	[1]
CAS Number	61272-75-1	[1][2]
Appearance	Solid	
Purity	Typically ≥98%	
Storage	Store at room temperature in a dry, dark place.	[1]
InChI Key	YRQAIFRITOPIGE-UHFFFAOYSA-N	

## Synthesis Pathway and Experimental Protocol

The synthesis of multi-substituted aromatic compounds requires a strategic approach to ensure correct regiochemistry. A reliable and field-proven method for introducing an iodo group onto an activated aromatic ring is the Sandmeyer reaction. This pathway is chosen for its high fidelity and the ready availability of the precursor, 2-amino-4-chlorobenzonitrile. The diazotization of the amino group, followed by substitution with iodide, is a classic and trustworthy transformation.

## Proposed Synthesis Workflow: Sandmeyer Reaction



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Caption: Proposed Sandmeyer reaction workflow for synthesizing **4-Chloro-2-iodobenzonitrile**.

## Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety. The causality for each step is explained.

Materials:

- 2-Amino-4-chlorobenzonitrile
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrochloric acid (HCl), concentrated
- Potassium iodide (KI)
- Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Deionized water

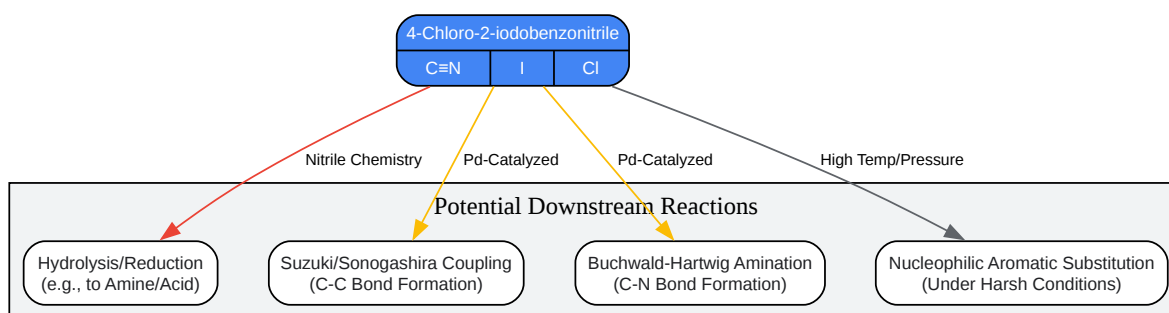
Procedure:

- Diazotization:
  - In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1 equivalent of 2-amino-4-chlorobenzonitrile in a mixture of water and concentrated HCl.
  - Cool the suspension to 0-5 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the unstable diazonium salt from decomposing prematurely.

- Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring the internal temperature remains below 5 °C. Causality: A slow, controlled addition prevents a dangerous exotherm and side reactions.
- Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Iodide Substitution (Sandmeyer Reaction):
  - In a separate, larger flask, dissolve 1.5 equivalents of potassium iodide in water.
  - Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N<sub>2</sub> gas) should be observed. Causality: The diazonium group is an excellent leaving group, readily displaced by the iodide nucleophile.
  - Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
- Workup and Purification:
  - Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color of excess iodine disappears.
  - Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
  - Combine the organic layers and wash sequentially with water and then brine. Causality: Washing removes residual inorganic salts and impurities.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
  - Purify the crude solid by column chromatography on silica gel to afford the final, high-purity **4-Chloro-2-iodobenzonitrile**.

## Reactivity and Applications in Drug Development

The true value of **4-Chloro-2-iodobenzonitrile** lies in the differential reactivity of its functional groups, which allows for a sequence of selective modifications. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy.



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Caption: Reactivity map showing distinct chemical pathways for each functional group.

- **The Iodo Group:** The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the precise installation of carbon-based scaffolds (aryl, alkyl, alkynyl groups) or nitrogen-based functionalities, which are ubiquitous in pharmaceutical agents.[3]
- **The Chloro Group:** The carbon-chlorine bond is significantly less reactive in palladium-catalyzed couplings compared to the C-I bond. This allows the iodo group to be selectively functionalized while the chloro group remains intact for a subsequent, different transformation under more forcing conditions.
- **The Nitrile Group:** The nitrile (cyano) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It is also a key component in the synthesis of various heterocycles. Many anti-cancer drugs are based on benzonitrile scaffolds.[4]

This multi-functionality makes **4-Chloro-2-iodobenzonitrile** an ideal starting material for building libraries of complex molecules in a drug discovery program, particularly for kinase inhibitors and other targeted therapies.

## Safety, Handling, and Storage

Proper handling of **4-Chloro-2-iodobenzonitrile** is essential to ensure laboratory safety. The compound is classified as hazardous, and adherence to established protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

Category	Code	Description	Source(s)
Signal Word	-	Warning	
Hazard Statements	H302	Harmful if swallowed.	
H315	Causes skin irritation.		
H319	Causes serious eye irritation.		
H335	May cause respiratory irritation.		
H402	Harmful to aquatic life.		
Precautionary Statements	P261	Avoid breathing dust.	
P280	Wear protective gloves/eye protection/face protection.	[5]	
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.		
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		
P501	Dispose of contents/container to an approved waste disposal plant.	[5]	

Protocol for Safe Handling and Storage:



- **Engineering Controls:** Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.<sup>[6]</sup> Ensure that eyewash stations and safety showers are readily accessible.<sup>[7]</sup>
- **Personal Protective Equipment (PPE):** Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat.<sup>[7]</sup>
- **Storage:** Keep the container tightly closed and store in a dry, cool, and well-ventilated place.<sup>[7]</sup> This prevents potential degradation and ensures stability.
- **Spills:** In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.<sup>[7]</sup>

## Conclusion

**4-Chloro-2-iodobenzonitrile** is more than just a chemical intermediate; it is a strategic tool for synthetic chemists. Its well-defined structure, characterized by functional groups with orthogonal reactivity, provides a reliable and predictable platform for constructing complex molecules. By understanding its physicochemical properties, employing validated synthesis protocols, and respecting its handling requirements, researchers in pharmaceutical and materials science can effectively leverage this compound to accelerate innovation and discovery.

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